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molecular formula C16H19ClN2O B8708571 7-Chloro-1-(cyclohexylmethyl)-1H-indole-3-carboxamide CAS No. 865712-53-4

7-Chloro-1-(cyclohexylmethyl)-1H-indole-3-carboxamide

Cat. No. B8708571
M. Wt: 290.79 g/mol
InChI Key: LVKORNXRBAYKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07763732B2

Procedure details

Oxalyl chloride (4.95 g, 39.0 mmol) was added dropwise to a mixture of 7-chloro-1-(cyclohexyl)methyl-1H-indole-3-carboxylic acid (6.4 g, 21.9 mmol) and dichloromethane (150 ml) under ice-water cooling and the resulting mixture was stirred at room temperate for 20 h. Dichloromethane and excess oxalyl chloride were removed by evaporation and the obtained residue was mixed with dichloromethane (100 ml). Aqueous ammonia (33%, 50 ml) and potassium carbonate (6.05 g, 43.8 mmol) was added into the mixture under ice-water bath cooling. After stirring at room temperature for 2 h, the reaction mixture was concentrated in vacuo, then the obtained solid was washed with water, then n-heptane, and dried under reduced pressure to afford 7-chloro-1-(cyclohexyl)methyl-1H-indole-3-carboxylic acid amide (6.4 g, 22.0 mmol).
Quantity
4.95 g
Type
reactant
Reaction Step One
Name
7-chloro-1-(cyclohexyl)methyl-1H-indole-3-carboxylic acid
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
6.05 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[Cl:7][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:16]=1[N:15]([CH2:17][CH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)[CH:14]=[C:13]2[C:24]([OH:26])=O.[NH3:27].C(=O)([O-])[O-].[K+].[K+]>ClCCl>[Cl:7][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:16]=1[N:15]([CH2:17][CH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)[CH:14]=[C:13]2[C:24]([NH2:27])=[O:26] |f:3.4.5|

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
7-chloro-1-(cyclohexyl)methyl-1H-indole-3-carboxylic acid
Quantity
6.4 g
Type
reactant
Smiles
ClC=1C=CC=C2C(=CN(C12)CC1CCCCC1)C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
N
Name
Quantity
6.05 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperate for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dichloromethane and excess oxalyl chloride were removed by evaporation
ADDITION
Type
ADDITION
Details
the obtained residue was mixed with dichloromethane (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
WASH
Type
WASH
Details
the obtained solid was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
n-heptane, and dried under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC=1C=CC=C2C(=CN(C12)CC1CCCCC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22 mmol
AMOUNT: MASS 6.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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